2-phenylacetic acid

Description

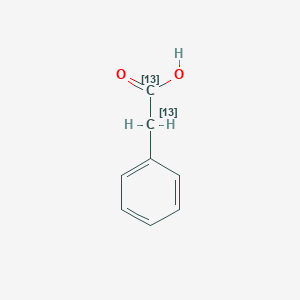

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-ANVYNZRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480053 | |

| Record name | Phenylacetic acid-1,2-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68661-16-5 | |

| Record name | Phenylacetic acid-1,2-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68661-16-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery of 2-Phenylacetic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenylacetic acid (PAA) is a naturally occurring auxin, a class of phytohormones critical for plant growth and development. Although its biological activity was recognized in the 1930s, PAA remained in the shadow of the more extensively studied auxin, indole-3-acetic acid (IAA).[1] Research primarily between the 1960s and 1980s established its widespread presence and bioactivity in the plant kingdom.[1] Recent technological advancements have renewed interest in PAA, revealing its unique physiological roles, distinct biosynthetic and metabolic pathways, and its interplay with IAA homeostasis.[1][2] In most plant species, PAA accumulates to significantly higher levels than IAA.[2] This guide provides a comprehensive overview of the historical discovery, endogenous concentrations, biosynthesis, and physiological functions of PAA, supplemented with detailed experimental protocols for its extraction and analysis.

Historical Discovery and First Isolation

While the auxin-like activity of PAA was first reported in the 1930s, its definitive identification as an endogenous plant compound occurred decades later.[2] In the 1960s, researchers analyzing acidic fractions from aqueous extracts of etiolated Phaseolus (bean) seedlings observed significant growth promotion in oat coleoptile section bioassays.[2] Subsequent chemical analysis of these bioactive fractions conclusively identified the presence of this compound, marking its official discovery as a natural phytohormone.[2] This finding spurred further investigations, leading to the detection of PAA in a wide array of agriculturally important monocot and dicot species, including sunflower, tomato, tobacco, pea, barley, and maize.[3]

Quantitative Data: Endogenous PAA Levels in Plants

A striking feature of PAA is its accumulation to levels often several-fold higher than IAA in most plant tissues and species.[2] This suggests a significant, though not fully understood, physiological role. The concentrations vary depending on the species, tissue type, and developmental stage.

Table 1: Endogenous Concentrations of PAA in Various Plant Species and Tissues

| Species | Tissue | PAA Concentration (pmol/g FW) | PAA-Aspartate (PAA-Asp) (pmol/g FW) | PAA-Glutamate (PAA-Glu) (pmol/g FW) | PAA-Glucosyl Ester (PAA-glc) (pmol/g FW) |

| Arabidopsis thaliana | Seedlings | 413 ± 15 | - | - | - |

| Arabidopsis thaliana | Roots | - | - | - | ~270 |

| Arabidopsis thaliana | Shoots | - | - | - | ~80 |

| Avena sativa (Oat) | Young Shoots | 3,860 ± 220 | - | - | - |

| Hordeum vulgare (Barley) | Young Shoots | 4,353 ± 353 | - | - | - |

| Pisum sativum (Pea) | Shoots | - | Present | Present | ~95 |

| Picea abies (Spruce) | Roots | - | - | - | ~270 |

| Picea abies (Spruce) | Shoots | - | - | - | ~760 |

| Zea mays (Maize) | Tissues | - | Present | Present | Not Detected |

| Triticum aestivum (Wheat) | Tissues | - | Present | Present | Not Detected |

| Physcomitrella patens (Moss) | - | 1,049 ± 278 | - | - | Not Detected |

| Marchantia polymorpha (Liverwort) | - | 469 ± 103 | - | - | - |

Data compiled from multiple sources.[3] Note: "-" indicates data not specified in the cited sources. FW denotes fresh weight.

PAA Homeostasis: Biosynthesis and Metabolism

PAA homeostasis is maintained through a complex network of biosynthesis and inactivation pathways, which show parallels to, but are distinct from, those of IAA.[1][3]

Biosynthesis Pathways

The primary route for PAA biosynthesis originates from the amino acid L-phenylalanine (Phe).[3]

-

Phenylpyruvate (PPA) Pathway : This is considered the main pathway. Phenylalanine is first converted to phenylpyruvate (PPA). This conversion can be catalyzed by aminotransferases. Subsequently, PPA is decarboxylated to form PAA.[3][4] The enzymes of the YUCCA family of flavin-containing monooxygenases, known for their role in IAA synthesis, may also play a role in this final step.[2]

-

Phenylacetaldehyde (B1677652) (PAAld) Pathway : An alternative route involves the conversion of Phe to phenylacetaldehyde (PAAld), which is then oxidized to PAA.[3]

-

Aldoxime Pathway : In certain plants, including maize and species in the Brassicales order, PAA can be synthesized from phenylacetaldoxime (PAOx), a derivative of phenylalanine.[2]

The biosynthesis of Phenylalanine itself, via Arogenate Dehydratase (ADT) enzymes, has been shown to directly modulate the endogenous levels of PAA, underscoring the pathway's direct linkage to primary amino acid metabolism.[4]

Inactivation and Conjugation

Like other auxins, the activity of PAA is regulated by its conversion into inactive storage or degradation forms through conjugation.[2] This process is crucial for maintaining optimal hormone levels and creating concentration gradients within the plant.[2] Key inactivation pathways include:

-

Amino Acid Conjugation : PAA is conjugated to amino acids, primarily aspartate (Asp) and glutamate (B1630785) (Glu), to form PAA-Asp and PAA-Glu. This reaction is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family.[3]

-

Glucosyl Ester Formation : PAA can be conjugated to glucose to form PAA glucosyl ester (PAA-glc). UDP-glucosyltransferases (UGTs), such as UGT84B1, are involved in this process.[3][5]

Signaling Pathway Diagram

The following diagram illustrates the key pathways involved in PAA biosynthesis and metabolism.

Experimental Protocols

The analysis of PAA in plant tissues requires sensitive and robust methodologies. Modern approaches rely on liquid chromatography-mass spectrometry (LC-MS) for accurate quantification.[6][7]

Protocol 1: Extraction and Purification of PAA from Plant Tissue

This protocol outlines a general method for the extraction and purification of PAA and its conjugates.

-

Sample Preparation :

-

Harvest approximately 10-50 mg of fresh plant tissue.

-

Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Record the fresh weight.

-

-

Homogenization and Extraction :

-

Place the frozen tissue in a 2 mL tube containing zirconium oxide beads.

-

Add 1 mL of ice-cold 50 mM sodium phosphate (B84403) buffer (pH 7.0).[3]

-

Add a known amount of an isotopically labeled internal standard (e.g., [¹³C₆]PAA) to each sample for accurate quantification.[3]

-

Homogenize the sample using a bead mill (e.g., Retsch MM400) for 3-5 minutes.[3]

-

Incubate the homogenate on ice or at 4°C for 30-60 minutes with occasional vortexing.

-

-

Purification :

-

Centrifuge the homogenate at >13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Acidify the supernatant to pH 2.5-3.0 with 1 M HCl.[3] This step protonates the acidic auxins, making them suitable for solid-phase extraction.

-

Perform Solid-Phase Extraction (SPE) for sample cleanup and concentration as described in Protocol 5.2.

-

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is a critical step to remove interfering compounds from the crude extract.

-

Cartridge Conditioning :

-

Use a reverse-phase SPE cartridge (e.g., Oasis HLB or C18).

-

Condition the cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of acidified water (pH 2.5-3.0). Do not allow the cartridge to dry out.

-

-

Sample Loading :

-

Load the acidified supernatant from Protocol 5.1 onto the conditioned SPE cartridge.

-

-

Washing :

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

-

Elution :

-

Elute the retained auxins, including PAA, with 1 mL of methanol or acetonitrile (B52724).[3]

-

-

Final Preparation :

-

Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried residue in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis (e.g., 10% methanol in water with 0.1% formic acid).

-

Quantification by LC-MS/MS

The final analysis is performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS).[8]

-

Chromatography : Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic or acetic acid).[3][6]

-

Mass Spectrometry : The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native PAA and the isotopically labeled internal standard are monitored to quantify the endogenous compound.

Experimental Workflow Diagram

The following diagram provides a visual representation of the analytical workflow for PAA quantification.

Conclusion

The discovery and subsequent characterization of this compound have broadened our understanding of auxin biology. Initially overlooked, PAA is now recognized as a ubiquitous and abundant phytohormone with distinct roles in plant physiology.[1] Its unique biosynthesis and metabolic pathways, coupled with its high endogenous concentrations relative to IAA, suggest that it is not merely a weak analog but a significant player in the complex hormonal network governing plant life. Continued research, aided by the robust analytical methods detailed in this guide, will further elucidate the specific functions of PAA and its potential applications in agriculture and biotechnology.

References

- 1. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Arogenate dehydratases can modulate the levels of phenylacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current analytical methods for plant auxin quantification--A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]

The Ubiquitous Presence of 2-Phenylacetic Acid in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetic acid (PAA), a naturally occurring auxin, is a secondary metabolite found across the plant kingdom, including in a variety of fruits. While its auxin activity is considered weaker than that of the more extensively studied indole-3-acetic acid (IAA), PAA plays a significant role in plant growth and development, particularly in root formation.[1] Furthermore, its presence in fruits can contribute to their aroma and potential bioactive properties. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits, detailing its concentration, the analytical methods for its quantification, and its biosynthetic pathway.

Quantitative Occurrence of this compound in Fruits

The concentration of this compound can vary significantly among different fruit species and even between different parts of the same fruit. The following table summarizes the available quantitative data on the occurrence of this compound in various fruits. It is important to note that data for a wide range of individual fruits remains limited in the scientific literature.

| Fruit | Part | Concentration | Reference |

| Walnut (Juglans regia) | Kernel | 2 - 20 µ g/100g | [2] |

| Mango and Passion Fruit Smoothie | Beverage | Free: 14.20 ± 2.32 µg/100mL; Bound: 88.96 ± 19.83 µg/100mL | [3] |

| Strawberry and Banana Smoothie | Beverage | Free: 12.46 ± 1.58 µg/100mL; Bound: 69.06 ± 7.87 µg/100mL | [3] |

Note: The data for smoothies represents a mixture of fruits and not the individual fruit concentrations.

Biosynthesis of this compound in Plants

This compound is synthesized in plants from the amino acid L-phenylalanine through several proposed pathways. The primary pathway involves the conversion of phenylalanine to phenylpyruvic acid, which is then converted to phenylacetaldehyde (B1677652) and subsequently oxidized to this compound. The following diagram illustrates the key steps in this biosynthetic pathway.

References

The Biosynthesis of 2-Phenylacetic Acid from Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetic acid (PAA) is a naturally occurring auxin in plants and a valuable compound in the pharmaceutical and fragrance industries. Its biosynthesis from the essential amino acid L-phenylalanine is a key metabolic process in a variety of organisms, including bacteria, fungi, plants, and animals. Understanding the enzymatic pathways involved in this conversion is crucial for applications ranging from metabolic engineering for enhanced production to the development of novel therapeutics. This technical guide provides an in-depth overview of the core biosynthetic routes from phenylalanine to this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathways

The conversion of L-phenylalanine to this compound primarily proceeds through two major pathways: the Phenylpyruvate Pathway (also known as the Ehrlich Pathway) and the Phenylethylamine Pathway. A less common, alternative route involving a phenylacetaldoxime intermediate has also been identified.

The Phenylpyruvate (Ehrlich) Pathway

This is the most widely recognized pathway for PAA biosynthesis in microorganisms and plants.[1] It is a three-step enzymatic cascade:

-

Transamination of Phenylalanine: The pathway is initiated by the removal of the amino group from phenylalanine, a reaction catalyzed by an aminotransferase (transaminase), to yield phenylpyruvate.

-

Decarboxylation of Phenylpyruvate: Phenylpyruvate is then decarboxylated by phenylpyruvate decarboxylase to form phenylacetaldehyde (B1677652).

-

Oxidation of Phenylacetaldehyde: The final step is the oxidation of phenylacetaldehyde to this compound, which is catalyzed by a phenylacetaldehyde dehydrogenase .[1][2]

The Phenylethylamine Pathway

This pathway offers an alternative route to PAA, prominently observed in some plants and in human metabolism.[3] It involves a different sequence of initial enzymatic reactions:

-

Decarboxylation of Phenylalanine: Phenylalanine is first decarboxylated by an aromatic L-amino acid decarboxylase to produce phenylethylamine.[4]

-

Deamination of Phenylethylamine: Phenylethylamine is then converted to phenylacetaldehyde through the action of an amine oxidase or a dehydrogenase .[5]

-

Oxidation of Phenylacetaldehyde: As in the phenylpyruvate pathway, phenylacetaldehyde is oxidized to this compound by phenylacetaldehyde dehydrogenase .[5]

Phenylacetaldoxime Pathway

A minor, stress-activated pathway for PAA biosynthesis has been identified in some plants, such as maize. This route proceeds through a phenylacetaldoxime intermediate.[2]

-

Conversion to Phenylacetaldoxime: Phenylalanine is converted to phenylacetaldoxime by the enzyme CYP79A2 .

-

Direct Conversion to PAA: Phenylacetaldoxime is then directly converted to this compound.[2]

Quantitative Data

The efficiency of the biosynthetic pathways for this compound is dependent on the kinetic properties of the involved enzymes and the overall yield of the bioconversion process. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Vmax (nmol·mg protein-1·min-1) | kcat (s-1) | kcat/Km (mM-1·s-1) |

| Phenylpyruvate Decarboxylase (Aro10p) | Saccharomyces cerevisiae | Phenylpyruvate | - | - | - | - |

| Phenylpyruvate Decarboxylase (KDC4427) | Enterobacter sp. CGMCC 5087 | Phenylpyruvic acid | 0.60 ± 0.02 | - | 186.94 ± 0.39 | 311.76 |

| Phenylacetaldehyde Dehydrogenase (NPADH) | Pseudomonas putida S12 | NAD+ | 0.207 ± 0.009 | - | 12.3 ± 0.2 | - |

Note: Data for Aro10p from S. cerevisiae indicates its physiological relevance but specific kinetic values were not provided in the cited sources.[6][7]

Table 2: Fermentation Yields of this compound from Phenylalanine

| Organism | Fermentation Conditions | Phenylalanine Input | PAA Yield (g/L) | Molar Yield (%) |

| Pseudomonas gladioli var gladioli, ATCC 10247 | 53 hours | Not specified | 9.5 | Not specified |

| Pseudomonas cepacia, ATCC 25416 | 64 hours | 10 g/L | 10.5 | Not specified |

| Recombinant E. coli | One-pot biotransformation | 50 mM | 6.76 | >99 |

Experimental Protocols

Detailed methodologies are essential for the study and manipulation of these biosynthetic pathways. Below are representative protocols for key experiments.

Experimental Workflow for PAA Biosynthesis Analysis

Protocol 1: Phenylpyruvate Decarboxylase Activity Assay (Coupled Reaction)[6]

This protocol describes a coupled enzyme assay to measure the activity of phenylpyruvate decarboxylase by monitoring the reduction of NAD+.

Materials:

-

Cell-free extract containing phenylpyruvate decarboxylase

-

70 mM KH2PO4/K2HPO4 buffer (pH 7.0)

-

2 mM NAD+

-

0.2 mM thiamine (B1217682) diphosphate

-

Yeast aldehyde dehydrogenase (e.g., from Sigma-Aldrich)

-

1 mM dithiothreitol (B142953) (DTT)

-

2 mM phenylpyruvic acid

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture (total volume 1 ml) containing:

-

70 mM phosphate (B84403) buffer (pH 7.0)

-

2 mM NAD+

-

0.2 mM thiamine diphosphate

-

0.35 U of yeast aldehyde dehydrogenase (dissolved in 1 mM DTT)

-

-

Add an appropriate amount of cell-free extract to the reaction mixture.

-

Initiate the reaction by adding 2 mM phenylpyruvic acid.

-

Immediately monitor the increase in absorbance at 340 nm at 30°C, which corresponds to the reduction of NAD+ to NADH.

-

Calculate the enzyme activity based on the rate of NADH formation, ensuring the reaction rate is linear with the amount of cell extract added.

Protocol 2: Phenylacetaldehyde Dehydrogenase Activity Assay[8][9]

This protocol outlines a direct spectrophotometric assay for measuring the activity of phenylacetaldehyde dehydrogenase.

Materials:

-

Purified phenylacetaldehyde dehydrogenase or cell-free extract

-

Phosphate buffer (e.g., 17.5–25 mmol L-1, pH 7.7)

-

5 mmol L-1 NAD(P)+

-

Phenylacetaldehyde (substrate)

-

Quartz glass cuvette

-

Spectrophotometer

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing:

-

Phosphate buffer (pH 7.7)

-

5 mmol L-1 NAD(P)+

-

-

Add the enzyme solution (purified enzyme or cell-free extract) to the cuvette.

-

Initiate the reaction by adding phenylacetaldehyde to a final concentration in the range of 0.05 to 1.25 mmol L-1.

-

Immediately measure the increase in absorbance at 340 nm due to the formation of NAD(P)H.

-

The enzyme activity is directly proportional to the rate of NAD(P)H production.

Protocol 3: HPLC Analysis of this compound and Intermediates[10]

This protocol provides a general method for the separation and quantification of this compound and its precursors using reversed-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.

-

Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles.

-

Mobile Phase: An isocratic mixture of 20 mM phosphoric acid and acetonitrile (B52724) (e.g., 75:25, v/v). For MS compatibility, phosphoric acid can be replaced with formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detector: UV at 215 nm.

-

Injection Volume: 5 µL.

Sample Preparation:

-

Fermentation Broth/Cell Supernatant: Centrifuge the sample to remove cells and debris. The supernatant can often be directly injected or may require dilution with the mobile phase.

-

Tissue Extracts: Homogenize the tissue in an appropriate buffer, followed by centrifugation to pellet cellular debris. The supernatant can then be analyzed.

-

Standard Curve: Prepare a series of known concentrations of this compound, phenylpyruvate, and phenylacetaldehyde in the mobile phase to generate a standard curve for quantification.

Conclusion

The biosynthesis of this compound from phenylalanine is a multifaceted process with several enzymatic pathways at its core. The Phenylpyruvate and Phenylethylamine pathways represent the major routes, each with a distinct set of enzymes that can be targeted for metabolic engineering and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore and exploit these fascinating biosynthetic routes. As our understanding of these pathways deepens, so too will our ability to harness them for a wide range of biotechnological and pharmaceutical applications.

References

- 1. Structure and Biochemistry of Phenylacetaldehyde Dehydrogenase from the Pseudomonas putida S12 Styrene Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylacetaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Purification and characterization of aldehyde dehydrogenase with a broad substrate specificity originated from 2-phenylethanol-assimilating Brevibacterium sp. KU1309 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Identification and Characterization of Phenylpyruvate Decarboxylase Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and characterization of phenylpyruvate decarboxylase genes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Phenylacetic Acid: A Catabolite of Phenylalanine in Humans - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylacetic acid (PAA) is a significant catabolite of the essential amino acid phenylalanine in humans. While the primary catabolic route of phenylalanine leads to tyrosine, an alternative pathway, which is particularly prominent in hyperphenylalaninemic states such as phenylketonuria (PKU), results in the formation of PAA. This conversion is significantly mediated by the gut microbiota, which transforms dietary phenylalanine into PAA. Subsequently, PAA is absorbed and conjugated in the liver and kidneys with glutamine to form phenylacetylglutamine (B1677654) (PAGln), the predominant circulating form in humans. Emerging evidence has implicated both PAA and PAGln in various pathophysiological processes, including uremic toxicity and cardiovascular diseases. This technical guide provides a comprehensive overview of the metabolic pathway of PAA formation, quantitative data in health and disease, detailed experimental protocols for its analysis, and insights into the signaling pathways it modulates.

Phenylalanine Catabolism to this compound

The metabolic fate of phenylalanine in humans is primarily dictated by the enzyme phenylalanine hydroxylase (PAH), which converts it to tyrosine. However, an alternative catabolic pathway exists, which becomes more pronounced when the primary pathway is saturated or deficient.

The initial step in this alternative pathway is the transamination of phenylalanine to phenylpyruvic acid (PPA). This reaction is catalyzed by aromatic-amino-acid transaminase . In human metabolism, the subsequent conversion of PPA to PAA is largely attributed to the enzymatic activities within the gut microbiota. Two primary microbial pathways have been identified for this conversion: one catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and another by phenylpyruvate decarboxylase (PPDC) .[1][2][3]

The PAA produced by the gut microbiota is absorbed into the systemic circulation and transported to the liver and kidneys. In these organs, it undergoes conjugation with glutamine to form phenylacetylglutamine (PAGln), which is then excreted in the urine. This conjugation is a significant route for the disposal of excess phenylalanine-derived metabolites.

There is another, less prominent, endogenous pathway where phenylethylamine is oxidized to phenylacetaldehyde (B1677652) by monoamine oxidase, which is then further oxidized to phenylacetic acid by aldehyde dehydrogenase.[4]

Quantitative Data

The concentrations of this compound and its derivatives are significantly altered in certain pathological conditions, most notably in phenylketonuria (PKU) and cardiovascular disease. The following tables summarize the quantitative data from various studies.

| Metabolite | Condition | Matrix | Concentration | Reference |

| Phenylacetylglutamine (PAGln) | Healthy Controls | Urine | 33.1 ± 21.3 µg/µmol creatinine | [5] |

| Mild Hyperphenylalaninemia (mHPA) | Urine | 33.1 ± 21.3 µg/µmol creatinine | [5] | |

| PKU (BH4-treated) | Urine | 34.3 ± 23.3 µg/µmol creatinine | [5] | |

| PKU (non-BH4-treated) | Urine | 61.5 ± 23.7 µg/µmol creatinine | [5] | |

| 2-Hydroxyphenylacetic Acid | Healthy Controls | Urine | 0.06 - 0.66 mmol/mol creatinine | [6] |

| PKU (untreated/poorly controlled) | Urine | Significantly elevated | [6] | |

| Phenylacetic Acid (PAA) | Healthy | Plasma | < 5 µM | [7] |

| End-stage CKD | Plasma | ~3.5 mM | [7] | |

| Healthy | Plasma | 4–14 μg/mL (ornithine phenylacetate (B1230308) context) | [8] | |

| Phenylacetylglutamine (PAGln) | Healthy Controls | Plasma | 411 (202–697) ng/mL (median, IQR) | [9] |

| Ischemic Heart Disease | Plasma | 716 (440–1097) ng/mL (median, IQR) | [9] | |

| Healthy Controls | Plasma | Median 3.2 μM [IQR 2.0‐4.8] | [10] | |

| Heart Failure | Plasma | Associated with 1.94-fold increase in 3-year adverse event risk (Q4 vs Q1) | [10] | |

| High-risk Hypertensive Patients | Plasma | ≥ 1.047 μmol/L associated with higher risk of MACEs | [11] |

Table 1: Quantitative Levels of Phenylalanine Catabolites in Human Health and Disease.

Experimental Protocols

The accurate quantification of this compound and its metabolites in biological matrices is crucial for research and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method employed for this purpose.

Sample Preparation

-

Plasma/Serum: A common method involves protein precipitation followed by solid-phase extraction (SPE). For a 25 µL plasma or serum sample, proteins are precipitated with a solvent like methanol (B129727). The supernatant is then subjected to hybrid-SPE for cleanup.[6]

-

Urine: Urine samples are typically diluted (e.g., 1:10 or 1:20 with water or a suitable buffer) and then filtered before injection into the LC-MS/MS system.[5][6] For some methods, a small volume of urine (e.g., 10 µL) is added to a larger volume of a solution containing an internal standard before analysis.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatography: Reversed-phase chromatography is commonly used for the separation of these metabolites. A C18 column is often employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid). A typical run time is around 15 minutes.[6][12]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. The instrument is typically equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for these acidic metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity and sensitivity.[3][5]

Signaling Pathways

Recent research has highlighted the role of PAA and its downstream metabolite, PAGln, in modulating cellular signaling pathways, particularly in the context of cardiovascular disease and inflammation.

Phenylacetylglutamine (PAGln) and Platelet Activation

PAGln has been shown to enhance platelet activation and thrombosis risk. It acts as a ligand for several G-protein coupled receptors (GPCRs) on the platelet surface, including α2A, α2B, and β2-adrenergic receptors.[13][14] This interaction potentiates platelet responses to other agonists, contributing to a pro-thrombotic state.

This compound (PAA) as a Uremic Toxin

In patients with chronic kidney disease (CKD), PAA accumulates and functions as a uremic toxin. Elevated PAA levels are associated with increased inflammation and oxidative stress. PAA has been shown to prime polymorphonuclear leukocytes (PMNLs), enhancing their activation and contributing to a pro-inflammatory state.[15] In vascular smooth muscle cells, PAA can increase the production of reactive oxygen species (ROS), which may contribute to the progression of atherosclerosis in CKD patients.[16]

Conclusion

This compound, a catabolite of phenylalanine primarily produced by the gut microbiota, and its major human metabolite, phenylacetylglutamine, are emerging as important molecules in human health and disease. Their roles extend beyond being simple waste products of an alternative metabolic pathway, with significant implications in the pathophysiology of phenylketonuria, cardiovascular diseases, and uremic toxicity. The methodologies for their quantification are well-established, enabling further research into their precise mechanisms of action and their potential as therapeutic targets and diagnostic biomarkers. For professionals in drug development, understanding the metabolic pathways and signaling roles of PAA and PAGln may open new avenues for interventions in a range of metabolic and cardiovascular disorders.

References

- 1. Two distinct gut microbial pathways contribute to meta-organismal production of phenylacetylglutamine with links to cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two distinct gut microbial pathways contribute to meta-organismal production of phenylacetylglutamine with links to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylacetylglutamine, anaemia and outcomes in ischaemic heart failure: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gut microbiota-derived metabolite phenylacetylglutamine inhibits the progression of prostate cancer by suppressing the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The uraemic toxin phenylacetic acid contributes to inflammation by priming polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The uraemic toxin phenylacetic acid increases the formation of reactive oxygen species in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylacetic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-phenylacetic acid (PAA) crystals. The information herein is curated to support research, development, and quality control activities involving this compound. Data is presented in a structured format, and where applicable, detailed experimental protocols are provided.

General and Physicochemical Properties

This compound, also known as α-toluic acid, is an organic compound featuring a phenyl group attached to a carboxylic acid moiety.[1][2] At room temperature, it exists as a white crystalline solid.[3][4] It is a compound of interest in various fields, including the synthesis of pharmaceuticals like penicillin G and diclofenac.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₂ | [1][3][4] |

| Molar Mass | 136.15 g/mol | [4][5] |

| Appearance | White crystalline solid, colorless needles/leaflets | [3][5][6] |

| Odor | Honey-like, can be unpleasant at high concentrations | [3][4][7] |

| Melting Point | 76 to 78 °C (169 to 171 °F) | [4][7][8] |

| Boiling Point | 265.5 °C (509.9 °F) at 760 mmHg | [4][7][8] |

| Density | 1.081 g/cm³ at 25 °C | [3][7][8] |

| Vapor Pressure | 1 mmHg at 97 °C; 0.0038 mmHg at 25 °C | [5][9] |

| Flash Point | 132 °C (270 °F) | [9] |

Table 2: Solubility Profile

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 1.5 - 1.73 g / 100 mL | 20 - 25 | [4][5][9] |

| Ethanol | Soluble / Very Soluble | Not Specified | [1][3][5] |

| Diethyl Ether | Soluble / Very Soluble | Not Specified | [1][3][5] |

| Chloroform | Soluble | Not Specified | [3][5] |

| Acetone | Very High | 20 | [10] |

| Toluene | Fairly High | 20 | [10] |

Table 3: Chemical and Spectroscopic Properties

| Property | Value / Description | Source(s) |

| Acidity (pKa) | 4.31 in H₂O | [4][5] |

| LogP (octanol/water) | 1.41 | [5] |

| Infrared (IR) Spectrum | Data available from NIST and Coblentz Society collections | [11][12] |

| ¹³C NMR Spectrum | Data available | [13] |

| ¹H NMR Spectrum | Data available | [14] |

| Crystal Structure | Crystallography Open Database (COD) IDs: 2016032, 2227541, 2227873 | [5] |

Experimental Protocols

This section details generalized methodologies for determining the key physical properties of crystalline organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. It is determined as the temperature range over which the solid-to-liquid phase transition occurs.[15]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound crystal is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., a Vernier Melt Station or a traditional Mel-Temp apparatus) is used.[15][16]

-

Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[15]

Solubility Determination

Solubility is quantified by preparing a saturated solution at a specific temperature and then determining the concentration of the solute.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Agitation: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation, while maintaining the temperature.

-

Quantification: A known volume of the clear, saturated solution is carefully removed. The solvent is evaporated, and the mass of the remaining this compound is measured. Alternatively, analytical techniques such as UV-Vis spectroscopy or HPLC can be used to determine the concentration of the solute in the solution. The solubility is then expressed in units such as g/100 mL or mol/L.[17]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and phase transitions of a material.[18]

Hypothetical Protocol for this compound:

-

Instrumentation: A calibrated simultaneous TGA/DSC instrument is used.

-

Sample Preparation: 5-10 mg of this compound is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).[19]

-

Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[19]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant linear heating rate (e.g., 10 °C/min).[19]

-

Data Acquisition: The instrument records the sample's mass loss (TGA) and the differential heat flow between the sample and a reference pan (DSC) as a function of temperature.

-

Analysis: The resulting TGA curve reveals the temperatures at which decomposition occurs and the percentage of mass lost.[20] The DSC curve shows endothermic events like melting (no mass loss) and exothermic events associated with decomposition.[21]

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships relevant to the analysis of this compound.

Caption: Workflow for determining key physical properties of this compound.

Caption: Logical relationships governing the solubility of this compound.

References

- 1. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]

- 2. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylacetic Acid [drugfuture.com]

- 7. Phenylacetic acid | 103-82-2 [chemicalbook.com]

- 8. 103-82-2 CAS MSDS (Phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 103-82-2 CAS | PHENYLACETIC ACID | Acids-Organic | Article No. 05190 [lobachemie.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benzeneacetic acid [webbook.nist.gov]

- 12. Benzeneacetic acid [webbook.nist.gov]

- 13. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]

- 14. 2-Hydroxyphenylacetic acid(614-75-5) 1H NMR spectrum [chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

- 17. amherst.edu [amherst.edu]

- 18. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

A Technical Guide to Microbial Metabolite Sources of 2-Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylacetic acid (PAA) is a significant microbial metabolite with diverse biological activities and industrial applications. It serves as a plant growth regulator, an antimicrobial agent, and a precursor for the synthesis of various pharmaceuticals, including penicillin G. Understanding the microbial sources and biosynthetic pathways of PAA is crucial for harnessing its potential in biotechnology and drug development. This technical guide provides an in-depth overview of the microbial production of this compound, focusing on key producing organisms, biosynthetic pathways, quantitative production data, and detailed experimental protocols.

Microbial Sources of this compound

A wide array of microorganisms, encompassing bacteria and fungi, are known to produce this compound. These microbes utilize various metabolic pathways to synthesize PAA, primarily from the amino acid L-phenylalanine.

Bacterial Sources

Bacteria are prominent producers of PAA, with species from several genera demonstrating the ability to synthesize this compound. Notable bacterial sources include:

-

Pseudomonas species: Members of this genus, such as Pseudomonas putida, are well-studied for their ability to metabolize aromatic compounds, including the production and degradation of PAA.[1][2][3]

-

Clostridium species: Certain anaerobic bacteria belonging to the genus Clostridium, such as Clostridium botulinum type G, have been identified as producers of PAA.[4][5][6]

-

Bacteroides species: Several species within this anaerobic genus, including Bacteroides fragilis and Bacteroides gingivalis, are known to produce PAA as a metabolic byproduct.[4][7][8][9][10][11]

-

Bacillus species: Various Bacillus species, such as Bacillus licheniformis and Bacillus mycoides, have been reported to produce PAA, which can exhibit antimicrobial properties.[12][13][14][15][16]

-

Acetobacter and Gluconobacter species: These acetic acid bacteria, particularly Acetobacter aceti and Gluconobacter oxydans, are known for their oxidative fermentation capabilities and can produce PAA from precursors like 2-phenylethanol (B73330).[17][18]

-

Other bacterial genera: PAA production has also been observed in species of Enterobacter, Azospirillum, Burkholderia, and Streptomyces.

Fungal Sources

Fungi also contribute to the microbial production of this compound. Several fungal genera have been identified as PAA producers:

-

Aspergillus species: Fungi such as Aspergillus niger and Aspergillus fumigatus are known to metabolize L-phenylalanine to produce PAA.

-

Humicola and Chaetomium species: These fungi have been noted for their ability to produce PAA.

-

Other fungal genera: Species from Trametes, Paecilomyces, and Akanthomyces have also been reported as PAA producers.

Biosynthetic and Catabolic Pathways

The primary precursor for the microbial biosynthesis of this compound is the aromatic amino acid L-phenylalanine. The metabolic pathways involved can be broadly categorized into biosynthetic (anabolic) and degradative (catabolic) routes.

Biosynthesis of this compound from L-Phenylalanine

The most common pathway for PAA biosynthesis from L-phenylalanine involves a series of enzymatic reactions. The key steps are:

-

Transamination: L-phenylalanine is converted to phenylpyruvic acid.

-

Decarboxylation: Phenylpyruvic acid is decarboxylated to form phenylacetaldehyde (B1677652).

-

Oxidation: Phenylacetaldehyde is oxidized to this compound, a reaction often catalyzed by a phenylacetaldehyde dehydrogenase.[19]

An alternative pathway involves the conversion of L-phenylalanine to 2-phenylethanol, which is then oxidized to phenylacetaldehyde and subsequently to this compound.

Biosynthesis of this compound from L-Phenylalanine.

Aerobic Catabolism of this compound

Many microorganisms that produce PAA can also degrade it, especially under aerobic conditions. The central pathway for the aerobic catabolism of PAA involves the activation of PAA to its coenzyme A thioester, followed by ring oxidation. The key enzyme in the initial step is phenylacetate-CoA ligase (PaaK).[20][21][22][23]

References

- 1. Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylacetyl-Coenzyme A Is the True Inducer of the Phenylacetic Acid Catabolism Pathway in Pseudomonas putida U - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aerobic catabolism of phenylacetic acid in Pseudomonas putida U: biochemical characterization of a specific phenylacetic acid transport system and formal demonstration that phenylacetyl-coenzyme A is a catabolic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of Phenylacetic Acid by Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of phenylacetic and hydroxyphenylacetic acids by clostridium botulinum type G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of Phenylacetic and Hydroxyphenylacetic Acids by Clostridium botulinum Type G - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differentiation of Bacteroides fragilis species by gas chromatographic detection of phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differentiation of Bacteroides fragilis species by gas chromatographic detection of phenylacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Production of phenylacetic acid by strains of Bacteroides asaccharolyticus and Bacteroides gingivalis (sp. nov.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Growth yields and fermentation balance of Bacteroides fragilis cultured in glucose-enriched medium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. real.mtak.hu [real.mtak.hu]

- 14. sphinxsai.com [sphinxsai.com]

- 15. A statistical approach to optimization of fermentative production of poly(gamma-glutamic acid) from Bacillus licheniformis NCIM 2324 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Whole-cell Gluconobacter oxydans biosensor for 2-phenylethanol biooxidation monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phenylacetaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 20. journals.asm.org [journals.asm.org]

- 21. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ENZYME - 6.2.1.30 phenylacetate--CoA ligase [enzyme.expasy.org]

Endogenous 2-Phenylacetic Acid in Arabidopsis thaliana: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the endogenous levels, biosynthesis, and signaling of 2-phenylacetic acid (PAA) in the model plant Arabidopsis thaliana. PAA, a naturally occurring auxin, plays a significant role in plant growth, development, and interaction with microbes, often in concert with the more extensively studied auxin, indole-3-acetic acid (IAA).[1] Understanding the homeostatic regulation of PAA is crucial for developing novel strategies in crop improvement and disease resistance.

Quantitative Levels of PAA and its Conjugates

The endogenous concentrations of PAA and its amino acid conjugates, PAA-aspartate (PAA-Asp) and PAA-glutamate (PAA-Glu), vary depending on the genetic background of the Arabidopsis thaliana plant. The following tables summarize the quantitative data from studies on wild-type (Col-0), mutant, and overexpressing lines.

| Genotype | PAA (ng/g FW) | PAA-Asp (ng/g FW) | PAA-Glu (ng/g FW) | Tissue | Reference |

| Wild-type (Col-0) | ~1.5 | ~0.8 | ~0.4 | Leaves | [2] |

| adt1/3/4/5/6 quintuple mutant | ~0.5 | ~0.2 | ~0.1 | Leaves | [2] |

| ADT4 Overexpressing (ADT4 OE) | ~1.8 | ~0.9 | ~0.5 | Leaves | [2] |

| ADT5 Overexpressing (ADT5 OE) | ~1.7 | ~0.8 | ~0.4 | Leaves | [2] |

Table 1: Endogenous levels of PAA and its amino acid conjugates in five-week-old Arabidopsis thaliana leaves. The adt1/3/4/5/6 mutant, deficient in PAA biosynthesis, shows significantly lower levels of PAA and its conjugates compared to the wild-type. Conversely, overexpression of ADT4 or ADT5, genes involved in PAA synthesis, does not lead to a significant increase in free PAA or its conjugates in mature leaves.[2][3]

Induction of YUCCA enzymes, which are involved in auxin biosynthesis, has been shown to increase the levels of PAA metabolites.[1] Specifically, the induction of these enzymes led to a 1.6- to 3.8-fold increase in PAA-Asp levels and a substantial 14- to 41-fold increase in PAA-Glu levels in transgenic Arabidopsis plants.[4] Furthermore, overexpression of GH3.5, an enzyme that conjugates auxins to amino acids, resulted in a 15- to 70-fold increase in PAA-Asp levels, while PAA levels decreased by up to 5-fold.[4]

PAA Biosynthesis and Metabolism

PAA is synthesized from the amino acid phenylalanine.[3][5] The biosynthesis pathway involves the conversion of phenylalanine to phenylpyruvate (PPA), which is then converted to PAA.[3][5] The AROGENATE DEHYDRATASE (ADT) enzyme family plays a crucial role in regulating PAA levels by catalyzing the conversion of arogenate to phenylalanine.[3][5]

The homeostasis of PAA is maintained through its conjugation to amino acids, primarily aspartate and glutamate, a process mediated by GRETCHEN HAGEN 3 (GH3) enzymes.[4] This conjugation is a mechanism to inactivate excess PAA.

Caption: Biosynthesis and metabolic pathway of this compound (PAA) in Arabidopsis thaliana.

PAA Signaling Pathway

PAA, like IAA, is perceived by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.[1] This recognition initiates a signaling cascade that leads to the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The degradation of Aux/IAAs releases Auxin Response Factors (ARFs), which can then regulate the expression of auxin-responsive genes.

Caption: Simplified signaling pathway of this compound (PAA) in Arabidopsis thaliana.

Experimental Protocols

Quantification of PAA and its Conjugates by LC-MS/MS

This protocol outlines the general steps for the extraction, purification, and quantification of PAA and its amino acid conjugates from Arabidopsis thaliana tissues.

1. Sample Preparation and Extraction:

-

Approximately 10 mg of fresh plant tissue is flash-frozen in liquid nitrogen and homogenized using a bead mill.

-

An ice-cold extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0) is added to the homogenized tissue.[4]

-

A mixture of isotopically labeled internal standards ([¹³C₆]PAA, [¹³C₆]PAA-Asp, [¹³C₆]PAA-Glu) is added for accurate quantification.[4]

2. Purification:

-

The crude extract is centrifuged to pellet cellular debris.

-

The supernatant is purified using solid-phase extraction (SPE) columns to remove interfering compounds.

3. LC-MS/MS Analysis:

-

The purified samples are analyzed using a high-performance liquid chromatography (HPLC) system coupled to a triple-quadrupole mass spectrometer (MS/MS).[6]

-

Separation is typically achieved on a C18 column with a gradient of water and acetonitrile, both containing a small percentage of formic acid.[6]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify PAA and its conjugates based on their unique precursor-to-product ion transitions.

Caption: General experimental workflow for the quantification of PAA in Arabidopsis thaliana.

References

- 1. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Arogenate dehydratases can modulate the levels of phenylacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

A Historical Inquiry into 2-Phenylacetic Acid: An Unsung Phytohormone

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

For decades, the study of auxin biology has been overwhelmingly dominated by indole-3-acetic acid (IAA), often considered the quintessential plant hormone. However, lurking in the annals of phytochemical research is another endogenous auxin, 2-phenylacetic acid (PAA), whose significance is being increasingly re-evaluated. First identified as a substance with auxin-like activity in the early 20th century, PAA was largely relegated to the background of phytohormone research. This technical guide provides an in-depth historical and scientific exploration of PAA, offering a valuable resource for researchers, scientists, and professionals in drug development who wish to understand the foundations of our knowledge of this often-overlooked phytohormone. We will delve into the early experimental work that established PAA's role in plants, present comparative quantitative data, and provide detailed methodologies from seminal studies.

Early Discovery and Identification

The recognition of this compound as a naturally occurring auxin in higher plants emerged prominently in the 1980s. Seminal work by Wightman and Lighty provided robust evidence for its presence in the shoots of various crop plants.[1] The identification of PAA was a meticulous process, relying on a combination of analytical techniques of the era.

Initial separation of acidic compounds from plant extracts was often achieved through paper chromatography . Subsequent bioassays, most notably the Avena coleoptile curvature test , were then employed to demonstrate the auxin-like activity of the separated fractions. The definitive confirmation of PAA's identity was accomplished through more sophisticated methods for the time, including gas-liquid chromatography (GLC) and gas chromatography-mass spectrometry (GC-MS) .[1] These techniques provided the necessary chemical fingerprints to unequivocally identify PAA in plant tissues.

Interestingly, historical research indicates that PAA is often present in plant tissues at concentrations significantly higher than IAA.[2] For instance, in various tissues of Arabidopsis, PAA levels have been recorded to be 1.7 to 14.8-fold higher than those of IAA, with the exception of the siliques.[2]

Quantitative Assessment of Auxin Activity: Historical Bioassays

The auxin activity of PAA was historically quantified using a variety of bioassays, which consistently demonstrated that its potency is generally lower than that of IAA.

The Avena Coleoptile Curvature Test

This classic bioassay, pioneered by Frits Went, was instrumental in the discovery and quantification of auxins. The test relies on the principle that unilaterally applied auxin promotes cell elongation on that side of a decapitated oat (Avena sativa) coleoptile, causing it to bend. The degree of curvature is proportional to the auxin concentration. Historical studies performing this and similar bioassays, such as the cylinder test and the oat bending test, concluded that PAA exhibits less than 10% of the auxin activity of IAA.[3]

The Pea Stem Test

Another common bioassay involved measuring the growth response of pea (Pisum sativum) stem segments. While in many assays PAA shows lower activity, some studies on pea seedlings have indicated that PAA can be more effective than IAA in inducing lateral root primordia, the number of emerged lateral roots, and the overall length of lateral roots.[3]

Modern Quantitative Comparisons

More recent studies using the model plant Arabidopsis thaliana have provided a more precise quantitative comparison of PAA and IAA activity. For example, in lateral root formation assays, PAA was found to be 10- to 20-fold less active than IAA.[2] Similarly, when examining the induction of the auxin-responsive DR5 promoter, PAA's activity was approximately 20-fold lower than that of IAA.[2]

Table 1: Comparative Auxin Activity of this compound (PAA) and Indole-3-Acetic Acid (IAA) in Historical and Modern Bioassays

| Bioassay | Plant Species | Response Measured | Relative Activity of PAA (IAA = 100%) | Reference |

| Avena Coleoptile Curvature Test | Avena sativa | Coleoptile curvature | <10% | [3] |

| Pea Test | Pisum sativum | Stem/root growth | Variable, sometimes >100% for lateral roots | [3] |

| Cylinder Test | Not Specified | Cell elongation | <10% | [3] |

| Lateral Root Formation | Arabidopsis thaliana | Number of lateral roots | 5-10% | [2] |

| DR5 Promoter Activation | Arabidopsis thaliana | Reporter gene expression | ~5% | [2] |

Historical Experimental Protocols

To fully appreciate the historical context of PAA research, it is essential to understand the methodologies employed in these early studies.

Auxin Extraction from Plant Tissues (circa 1980s)

A general procedure for the extraction of acidic auxins like PAA from plant tissues in the 1980s would have involved the following steps:

-

Tissue Homogenization: Fresh or frozen plant material was homogenized in a cold solvent to prevent enzymatic degradation of the auxins. A common solvent choice was 80% methanol.

-

Solvent Extraction: The homogenate was then extracted for several hours at a low temperature (e.g., 4°C) with a solvent such as diethyl ether or chloroform. The extraction was often repeated to ensure complete recovery.

-

Phase Separation: The organic solvent phase, containing the auxins, was separated from the aqueous phase and plant debris.

-

Acidification and Back-Extraction: The organic extract was often acidified (e.g., with HCl) and then partitioned against an alkaline aqueous solution (e.g., sodium bicarbonate). This step selectively moves the acidic auxins into the aqueous phase.

-

Re-extraction: The aqueous phase was then re-acidified and the auxins were back-extracted into an organic solvent.

-

Evaporation and Reconstitution: The final organic extract was evaporated to dryness under reduced pressure, and the residue was reconstituted in a small volume of a suitable solvent for further analysis.

Avena Coleoptile Curvature Test Protocol

The following is a generalized protocol for the Avena curvature test as it would have been performed in the mid-20th century:

-

Seed Germination: Oat (Avena sativa) seeds were germinated and grown in complete darkness for approximately 4-5 days to produce etiolated seedlings with straight coleoptiles.

-

Coleoptile Decapitation: The apical 2-3 mm of the coleoptiles were excised to remove the primary source of endogenous auxin.

-

Primary Leaf Removal: The primary leaf within the coleoptile was gently pulled loose to prevent it from interfering with the curvature.

-

Agar (B569324) Block Preparation: A solution of agar in water (typically 1.5-3%) was prepared and poured into a thin sheet. Once solidified, it was cut into small blocks of a standardized size (e.g., 2 x 2 x 1 mm).

-

Auxin Application: The agar blocks were loaded with the auxin solution to be tested (either a known concentration of PAA or a plant extract).

-

Asymmetric Placement: A single auxin-containing agar block was placed asymmetrically on one side of the cut surface of the decapitated coleoptile.

-

Incubation: The seedlings were incubated in a dark, high-humidity environment for a set period (e.g., 90-120 minutes).

-

Measurement of Curvature: The angle of curvature of the coleoptile was measured, often from a shadowgraph projection. The degree of bending was then correlated with the auxin concentration in the agar block.

Paper Chromatography of Auxins (circa 1970s-1980s)

Paper chromatography was a fundamental technique for the separation of auxins from plant extracts.

-

Paper Selection: Whatman No. 1 or similar chromatography paper was commonly used.

-

Sample Application: The concentrated plant extract was spotted onto a starting line on the paper strip.

-

Solvent System: A variety of solvent systems were employed for the mobile phase. A common system for separating acidic auxins was isopropanol:ammonia:water (10:1:1 v/v/v).

-

Development: The chromatogram was developed in a sealed tank using an ascending or descending technique.

-

Visualization: After drying, the chromatogram was often sprayed with a visualization reagent to reveal the location of the auxins. A common reagent was the Salkowski reagent (a solution of ferric chloride in perchloric acid), which gives a color reaction with indolic compounds. For non-indolic auxins like PAA, bioassays of eluted sections of the chromatogram were necessary.

-

Rf Value Calculation: The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, was calculated to aid in identification. The Rf value for PAA would vary depending on the specific solvent system used.

Gas Chromatography-Mass Spectrometry (GC-MS) of PAA (circa 1980s)

For the definitive identification and quantification of PAA, GC-MS was the gold standard.

-

Derivatization: As PAA is a carboxylic acid, it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step was necessary. A common method was methylation to form the methyl ester of PAA, often using diazomethane. Another approach was silylation to create a trimethylsilyl (B98337) (TMS) ester using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Gas Chromatography: The derivatized sample was injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar phase like SE-30 or OV-17). The oven temperature was programmed to increase gradually to separate the components of the mixture.

-

Mass Spectrometry: As the derivatized PAA eluted from the GC column, it entered the mass spectrometer, where it was ionized (typically by electron impact). The resulting fragmentation pattern (mass spectrum) served as a unique chemical fingerprint for identification.

-

Quantification: For quantitative analysis, a known amount of a stable isotope-labeled internal standard (e.g., deuterated PAA) would be added to the sample prior to extraction. The ratio of the ion currents for the analyte and the internal standard was then used to calculate the concentration of PAA in the original sample.

PAA Signaling Pathway and Experimental Workflows

Modern research has revealed that PAA, like IAA, exerts its effects through the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) pathway. PAA promotes the interaction between the TIR1/AFB receptors and the Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAAs. This relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.

Below are Graphviz diagrams illustrating the PAA signaling pathway and a typical experimental workflow for the historical identification of PAA.

Caption: The PAA signaling pathway, mediated by the TIR1/AFB receptors.

Caption: A typical workflow for the historical identification of PAA from plant tissues.

Conclusion and Future Perspectives

The historical research on this compound laid a crucial foundation for our current understanding of this phytohormone. While often overshadowed by IAA, PAA is an abundant and biologically active auxin in many plant species. The early, meticulous work involving bioassays and analytical chemistry paved the way for modern molecular studies that are beginning to unravel the specific roles of PAA in plant growth and development. For researchers in both plant science and drug development, a thorough understanding of the diverse family of auxins, including the historically significant PAA, is essential for a complete picture of plant hormone biology and its potential applications. Future research will likely focus on elucidating the unique aspects of PAA metabolism, transport, and signaling, and its specific contributions to plant fitness and interaction with the environment.

References

The Role of 2-Phenylacetic Acid in Plant Growth and Development: A Technical Guide

Abstract

2-Phenylacetic acid (PAA) is a naturally occurring auxin found throughout the plant kingdom, often at significantly higher endogenous concentrations than the more extensively studied auxin, indole-3-acetic acid (IAA).[1][2][3][4] Despite its early discovery and widespread presence, the precise physiological roles of PAA in plant growth and development have remained comparatively under-investigated. This technical guide provides a comprehensive overview of the current understanding of PAA's function, biosynthesis, transport, and signaling in plants. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important phytohormone. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways to facilitate a deeper comprehension of PAA's role in plant biology.

Introduction to this compound as a Phytohormone

This compound is recognized as a natural auxin that influences a variety of growth and developmental processes in plants.[1][3] While its biological activity is generally considered to be lower than that of IAA, its high endogenous levels in many plant species suggest a significant physiological role.[1][2][3] PAA has been shown to participate in classical auxin responses, including the stimulation of coleoptile elongation, promotion of lateral and adventitious root formation, and the regulation of gene expression through established auxin signaling pathways.[1][3][5] Unlike IAA, PAA is not actively transported in a polar manner, which suggests distinct regulatory mechanisms and physiological functions.[1] Recent research has begun to unravel the complexities of PAA homeostasis, including its biosynthesis, metabolism, and interaction with other hormone signaling pathways, highlighting its importance in the broader context of plant development.[2][3][6]

Quantitative Data on PAA Levels and Activity

The endogenous concentrations of PAA and its biological activity relative to IAA are critical for understanding its physiological significance. The following tables summarize key quantitative data from various studies.

Table 1: Endogenous Levels of this compound (PAA) in Various Plant Species and Tissues.

| Plant Species | Tissue/Organ | PAA Concentration (pmol/g FW) | IAA Concentration (pmol/g FW) | Reference |

| Arabidopsis thaliana | Rosette leaves | ~3500 | <50 | [4] |

| Roots | ~200 | <20 | [4] | |

| Siliques | ~300 | >300 | [4] | |

| Pisum sativum (Pea) | Shoots | >1000 | ~100 | [3] |

| Zea mays (Maize) | Shoots | ~500 | <50 | [3] |

| Helianthus annuus (Sunflower) | Shoots | ~1600 | ~150 | [3] |

| Lycopersicon esculentum (Tomato) | Shoots | ~600 | ~50 | [3] |

| Nicotiana tabacum (Tobacco) | Shoots | ~1000 | ~100 | [3] |

| Tropaeolum majus | Shoots | <16 | >70 | [3] |

Table 2: Comparative Biological Activity of this compound (PAA) and Indole-3-Acetic Acid (IAA).

| Assay | Plant Species | PAA Activity Relative to IAA | Observations | Reference |

| Lateral Root Formation | Arabidopsis thaliana | 10- to 20-fold lower | PAA enhances lateral root formation. | [1][3] |

| Lateral Root Formation | Pisum sativum (Pea) | Stronger than IAA | PAA induced more lateral root primordia and longer lateral roots. | [3] |

| Root Elongation Assay | Arabidopsis thaliana | Lower activity | The roots of tir1-1 afb2-3 mutants are resistant to PAA, similar to IAA. | [1][7] |

| DR5-driven GUS Expression | Arabidopsis thaliana | Nearly 20-fold lower | PAA induces auxin-responsive gene expression. | [1] |

| Coleoptile Elongation | Avena sativa (Oat) | Less than 10% of IAA activity | PAA stimulates coleoptile elongation. | [1][2] |

| Pea Test | Pisum sativum (Pea) | Less than 10% of IAA activity | Classical auxin response. | [2][3] |

| Cylinder Test | Not specified | Less than 10% of IAA activity | Classical auxin response. | [2][3] |

| Adventitious Root Formation | Cress hypocotyls, sugar-beet seedlings, pea epicotyls | Effective | PAA promotes adventitious root formation. | [3] |

Biosynthesis and Metabolism of this compound

The homeostatic regulation of PAA is controlled by its biosynthesis and metabolic inactivation.

PAA Biosynthesis

PAA is synthesized from the amino acid L-phenylalanine.[3][8] The primary biosynthetic pathway is thought to proceed via phenylpyruvic acid (PPA) as a key intermediate.[8][9]

-

Step 1: Transamination of Phenylalanine: Phenylalanine is converted to phenylpyruvate. While the specific enzymes are not fully elucidated, it is proposed that aromatic aminotransferases may catalyze this reaction.[8]

-

Step 2: Decarboxylation of Phenylpyruvate: Phenylpyruvate is then converted to PAA.[8] The YUCCA (YUC) family of flavin-containing monooxygenases, known for their role in IAA biosynthesis, may also play a role in this step.[1] Overexpression of YUC genes in Arabidopsis has been shown to increase PAA metabolite levels.[1]

-

Alternative Pathways: Other potential pathways may involve phenylacetaldehyde (B1677652) as an intermediate.[10]

The AROGENATE DEHYDRATASE (ADT) gene family, which catalyzes the conversion of arogenate to phenylalanine, has been shown to modulate PAA levels in Arabidopsis.[9] Overexpression of ADT4 or ADT5 leads to increased PAA accumulation, while multiple adt knockout mutants show reduced PAA levels.[9]

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arogenate dehydratases can modulate the levels of phenylacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

The Antimicrobial Potential of 2-Phenylacetic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylacetic acid (PAA), a naturally occurring auxin and a central metabolite in microbial aromatic compound degradation, along with its derivatives, has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth analysis of the antimicrobial activities of PAA and its derivatives, focusing on quantitative efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance necessitates the exploration of new chemical entities with potent and novel mechanisms of action. Phenylacetic acid, a weak acid that is toxic to various microorganisms at certain concentrations, and its structurally diverse derivatives represent a promising class of compounds.[1] PAA is produced by various bacteria, fungi, algae, and plants and plays a role in deterring competing species.[1] This guide summarizes the current understanding of the antimicrobial effects of PAA and its derivatives against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[2]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the 50% inhibitory concentration (IC50), or the 50% effective concentration (EC50). A summary of reported values against various microorganisms is presented in Table 1.

| Compound | Microorganism | Activity Metric | Value | Reference |

| This compound (PAA) | Escherichia coli | MIC50 | ~20 mM | [3] |

| Escherichia coli | MIC | 150 µg/mL | [4] | |

| Ralstonia solanacearum | MIC | 25 µg/mL | [4] | |

| Agrobacterium tumefaciens T-37 | IC50 | 0.8038 mg/mL | [2][5] | |

| Rhizoctonia solani | - | 7.5 mM (reduced biomass to 50%) | [1][6] | |

| Phenyllactic acid | Escherichia coli | MIC50 | ~45 mM | [3] |

| Tyrosol | Escherichia coli | MIC50 | ~30 mM | [3] |

| 2-Phenylethanol | Escherichia coli | MIC50 | ~15 mM | [3] |

| Methyl phenylacetate | Escherichia coli | MIC50 | 6.30 mM | [3] |